molecular formula C10H8N6O3 B5977909 (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B5977909
M. Wt: 260.21 g/mol
InChI Key: MDFCWOZDPVRWST-VZUCSPMQSA-N
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Description

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, features a nitrobenzylidene group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with cyanuric chloride. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions

Major Products Formed

    Oxidation: Nitro derivatives, nitroso compounds

    Reduction: Amino derivatives

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as an antimicrobial or anticancer agent. The presence of the nitrobenzylidene group can enhance its interaction with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The triazine core is a common motif in many drugs, and modifications to this structure can lead to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzylidene group can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine derivatives: These compounds share the triazine core and can have similar chemical properties.

    Nitrobenzylidene derivatives: Compounds with the nitrobenzylidene group can have similar reactivity and biological activity.

Uniqueness

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is unique due to the combination of the triazine core and the nitrobenzylidene group. This combination can lead to unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFCWOZDPVRWST-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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